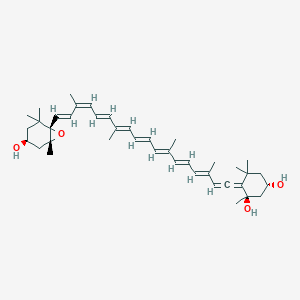

Pelargonidin-3-glucósido

Descripción general

Descripción

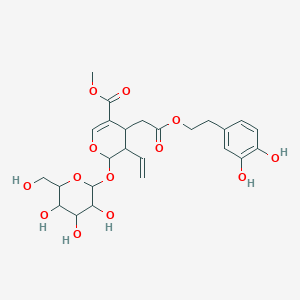

Callistefina (cloruro) es una antocianina, específicamente el 3-O-glucósido de pelargonidina. Las antocianinas son pigmentos naturales responsables de los colores rojo, púrpura y azul en muchas frutas y verduras. La callistefina (cloruro) se encuentra en el jugo de granada, las fresas, el maíz morado y las pieles de las bayas de las uvas Cabernet Sauvignon y Pinot Noir .

Aplicaciones Científicas De Investigación

La callistefina (cloruro) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como colorante natural e indicador de pH debido a sus propiedades de cambio de color en diferentes entornos de pH.

Biología: Se estudia por sus propiedades antioxidantes y sus posibles beneficios para la salud, incluidos los efectos antiinflamatorios y anticancerígenos.

Medicina: Se investiga por su papel en la prevención de enfermedades cardiovasculares y la mejora de la salud visual.

Mecanismo De Acción

El mecanismo de acción de la callistefina (cloruro) implica su interacción con varios objetivos moleculares y vías:

Actividad antioxidante: La callistefina (cloruro) elimina los radicales libres y las especies reactivas de oxígeno, protegiendo las células del daño oxidativo.

Efectos antiinflamatorios: Inhibe la producción de citocinas y enzimas proinflamatorias, reduciendo la inflamación.

Propiedades anticancerígenas: La callistefina (cloruro) induce la apoptosis (muerte celular programada) en las células cancerosas e inhibe su proliferación modulando las vías de señalización.

Compuestos similares:

Pelargonidina: La forma aglicona de la callistefina, que carece de la porción de glucosa.

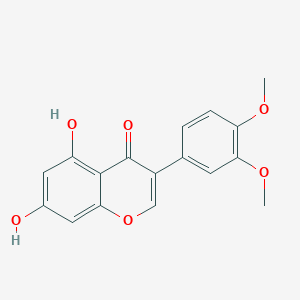

Cianidina: Otra antocianina con propiedades antioxidantes y antiinflamatorias similares.

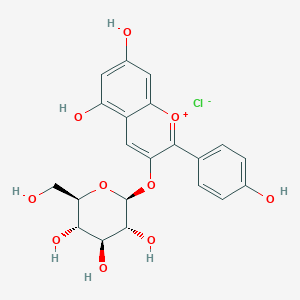

Delphinidina: Una antocianina con tres grupos hidroxilo en el anillo B, que ofrece diferentes propiedades de color.

Singularidad de la callistefina (cloruro): La callistefina (cloruro) es única debido a su patrón de glicosilación específico, que influye en su solubilidad, estabilidad y biodisponibilidad. Su presencia en varias frutas y verduras también la convierte en un valioso colorante natural con posibles beneficios para la salud .

Análisis Bioquímico

Biochemical Properties

Pelargonidin-3-glucoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of bilitranslocase, a transporter protein in the liver . Additionally, pelargonidin-3-glucoside exhibits antioxidant properties by scavenging peroxyl radicals, thereby protecting cells from oxidative damage . This compound also activates the Nrf2/ARE pathway, which upregulates the expression of detoxification enzymes such as GCLC and HO-1 .

Cellular Effects

Pelargonidin-3-glucoside influences various cellular processes. It has been shown to reduce intracellular lipid droplets and triglycerides in hepatocytes, thereby improving cellular oxidative stress . This compound also affects cell signaling pathways, such as the AMPK-mediated lysosome-autophagy pathway, which helps in eliminating overloaded lipids . Furthermore, pelargonidin-3-glucoside has been reported to have anti-inflammatory, anti-hyperglycemic, and neuroprotective effects .

Molecular Mechanism

At the molecular level, pelargonidin-3-glucoside exerts its effects through several mechanisms. It binds to and inhibits specific enzymes, such as bilitranslocase . Additionally, it activates the Nrf2/ARE signaling pathway, leading to the upregulation of detoxification enzymes . This compound also stimulates AMPK phosphorylation, which in turn activates the lysosome-autophagy pathway to reduce lipid accumulation in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pelargonidin-3-glucoside change over time. This compound is known for its instability in physiological environments, which can limit its bioactivity . Encapsulation techniques, such as using pectin-chitosan nanoliposomes, have been shown to enhance its stability and prolong its protective effects against oxidative stress . Long-term studies have demonstrated that pelargonidin-3-glucoside can significantly reduce oxidative damage and improve cellular function over extended periods .

Dosage Effects in Animal Models

The effects of pelargonidin-3-glucoside vary with different dosages in animal models. At lower doses, it has been shown to reduce postprandial plasma glucose levels and improve lipid metabolism . At higher doses, there may be potential toxic or adverse effects, although specific thresholds have not been well-documented

Metabolic Pathways

Pelargonidin-3-glucoside is involved in several metabolic pathways. It undergoes biotransformation to form various metabolites, including glucuronide and sulfated derivatives . This compound also activates the AMPK-mediated lysosome-autophagy pathway, which plays a role in lipid metabolism and oxidative stress reduction . Additionally, pelargonidin-3-glucoside influences the expression of genes related to lipid synthesis and oxidation .

Transport and Distribution

Within cells and tissues, pelargonidin-3-glucoside is transported and distributed through specific mechanisms. It interacts with transporters such as bilitranslocase, which facilitates its movement across cellular membranes . Encapsulation in nanoliposomes has been shown to enhance its cellular uptake and distribution, particularly in hepatocytes . This compound’s localization and accumulation are influenced by its interactions with binding proteins and transporters .

Subcellular Localization

Pelargonidin-3-glucoside’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling pathways . This compound’s targeting to specific compartments, such as lysosomes, is facilitated by post-translational modifications and binding interactions . These localizations are crucial for its role in reducing oxidative stress and lipid accumulation in cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La callistefina (cloruro) se puede sintetizar mediante una secuencia de reacción bioquímica a partir de glucosa. Este proceso implica ingeniería genética para crear cepas de bacterias Escherichia coli que producen los intermedios sintéticos necesarios y el producto final . La ruta sintética involucra múltiples pasos, incluida la glicosilación de la pelargonidina para formar el derivado 3-O-glucósido.

Métodos de producción industrial: La producción industrial de callistefina (cloruro) es desafiante debido a la dificultad y el costo de extraer y purificar antocianinas de las plantas. los avances en la ingeniería metabólica y la modificación genética de los microorganismos han mostrado promesa en la producción de antocianinas a concentraciones más altas, lo que podría hacer que el proceso sea adecuado para la comercialización .

Análisis De Reacciones Químicas

Tipos de reacciones: La callistefina (cloruro) experimenta varias reacciones químicas, que incluyen:

Oxidación: La callistefina (cloruro) se puede oxidar para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la callistefina (cloruro) a sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo de la estructura de la antocianina.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, gas hidrógeno.

Reactivos de sustitución: Cloruros de acilo, haluros de alquilo.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir los derivados de antocianinas reducidas correspondientes.

Comparación Con Compuestos Similares

Pelargonidin: The aglycone form of callistephin, lacking the glucose moiety.

Cyanidin: Another anthocyanin with similar antioxidant and anti-inflammatory properties.

Delphinidin: An anthocyanin with three hydroxyl groups on the B-ring, offering different color properties.

Uniqueness of Callistephin (chloride): Callistephin (chloride) is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. Its presence in various fruits and vegetables also makes it a valuable natural colorant with potential health benefits .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGSEFWVUVGGL-UBNZBFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939866 | |

| Record name | Pelargonidin 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18466-51-8 | |

| Record name | Pelargonidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18466-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonidin 3-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018466518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelargonidin 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELARGONIDIN 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H1WZY9R6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pelargonidin-3-glucoside?

A1: While the provided research papers don't explicitly state the molecular formula and weight of Pelargonidin-3-glucoside, they confirm its structure as an anthocyanin composed of pelargonidin (the aglycone) linked to a glucose molecule (the sugar moiety) at the 3-position. []

Q2: What spectroscopic techniques are useful for identifying Pelargonidin-3-glucoside?

A2: Researchers utilize various spectroscopic methods for Pelargonidin-3-glucoside characterization:

- UV/Vis Spectrophotometry: This technique helps quantify total anthocyanin content and assess color properties based on absorbance at specific wavelengths. [, , , ]

- High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS): This method facilitates separation, identification, and quantification of individual anthocyanins, including Pelargonidin-3-glucoside, within complex mixtures like fruit extracts. [, , , , , ]

- Nuclear Overhauser Enhancement Spectroscopy (NOESY) NMR: This NMR technique helps determine the structure and conformation of Pelargonidin-3-glucoside, particularly the sugar attachment site and conformation. []

- Fourier Transform Infrared (FTIR) Spectroscopy: Combined with multivariate analysis, FTIR can rapidly quantify Pelargonidin-3-glucoside and other nutritional components in complex matrices like potato powder. []

Q3: How does the structure of Pelargonidin-3-glucoside influence its color?

A3: The color of Pelargonidin-3-glucoside is influenced by the number and position of hydroxyl groups on its aglycone (pelargonidin) and by the presence of acylating groups. Acylation with cinnamic acid, for example, causes a bathochromic shift, shifting the color towards red. Glycosylation, on the other hand, leads to a hypsochromic shift, shifting the color towards blue. []

Q4: How stable is Pelargonidin-3-glucoside under different processing and storage conditions?

A4: Research indicates that Pelargonidin-3-glucoside's stability is affected by various factors:

- Temperature: High temperatures during processing and storage can accelerate the degradation of Pelargonidin-3-glucoside. Storage at low temperatures (0–5°C) was shown to improve retention in canned strawberries. [, ]

- pH: Pelargonidin-3-glucoside exhibits better stability in acidic conditions. Its degradation rate increases with increasing pH. []

- Ultrasound: While ultrasound is a potential alternative to heat treatment, high-intensity ultrasound can degrade Pelargonidin-3-glucoside, possibly due to the generation of hydroxyl radicals (•OH). []

Q5: Does the presence of other compounds, like ferulic acid, impact Pelargonidin-3-glucoside stability?

A5: Yes, research suggests that adding ferulic acid to a model system containing anthocyanins from purple corn cob, including Pelargonidin-3-glucoside, can enhance color stability during storage and heating. []

Q6: What is known about the bioavailability of Pelargonidin-3-glucoside?

A6: Research on the bioavailability of Pelargonidin-3-glucoside provides valuable insights:

- Absorption: Pelargonidin-3-glucoside is absorbed into the bloodstream after ingestion, but its bioavailability is generally low. [, ]

- Metabolism: The primary metabolic pathway involves conjugation with glucuronic acid, forming Pelargonidin-3-glucoside monoglucuronide. [, ]

- Excretion: Both the intact Pelargonidin-3-glucoside and its glucuronide metabolite are excreted in urine. [, ]

- Factors Affecting Uptake: Factors like pH and the presence of glucose can influence cellular uptake of Pelargonidin-3-glucoside. Lower pH seems to enhance uptake, while glucose may compete for transport mechanisms. []

Q7: What are the potential health benefits associated with Pelargonidin-3-glucoside?

A7: While the provided research focuses primarily on chemical characterization, stability, and bioavailability, some studies suggest potential bioactivities:

- Antioxidant Activity: Anthocyanins, including Pelargonidin-3-glucoside, contribute to the antioxidant capacity of fruits like strawberries. [, , , , , , , ]

- Anticancer Potential: While limited, some studies suggest that pomegranate extracts rich in anthocyanins, including Pelargonidin-3-glucoside, exhibit anticancer activity in vitro. [, ]

- Radioprotective Effects: Studies indicate that strawberry extracts rich in Pelargonidin-3-glucoside may offer radioprotective effects in human lymphocytes, potentially by reducing oxidative damage. []

Q8: Are there potential applications of Pelargonidin-3-glucoside in the food industry?

A8: The vibrant color and potential health benefits of Pelargonidin-3-glucoside make it attractive for food applications:

- Natural Food Colorant: Pelargonidin-3-glucoside can be used as a natural red colorant in various food products, replacing synthetic dyes. []

- Functional Food Ingredient: Given its potential antioxidant and other bioactivities, Pelargonidin-3-glucoside could be incorporated into functional foods and beverages to enhance their nutritional value. [, , , ]

- Detailed Mechanism of Action: Investigating the specific mechanisms underlying the observed biological activities of Pelargonidin-3-glucoside is crucial. [, ]

- In Vivo Studies and Clinical Trials: More comprehensive in vivo studies and clinical trials are needed to validate the potential health benefits observed in vitro and to determine optimal dosages and potential synergistic effects with other bioactive compounds. []

- Formulation and Delivery: Developing efficient delivery systems to enhance the bioavailability and targeted delivery of Pelargonidin-3-glucoside could improve its efficacy in vivo. []

- Safety and Toxicity: While generally considered safe, long-term toxicity studies are essential to ensure the safety of Pelargonidin-3-glucoside for human consumption. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Pyrido[3,4-B]indole](/img/structure/B191983.png)

![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)